![molecular formula C14H16N2O3S B1331759 [5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid CAS No. 332871-60-0](/img/structure/B1331759.png)
[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This ring is often found in various drugs and has shown various antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,3,4-oxadiazole derivatives can generally be synthesized from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP) in a one-pot synthesis-arylation strategy .Applications De Recherche Scientifique
Larvicidal and Antimicrobial Activities : Novel derivatives of this compound have been evaluated for their antimicrobial properties against bacterial and fungal pathogens. These derivatives also demonstrated mosquito larvicidal activity (Kumara et al., 2015).
Enzyme Inhibitory Kinetics and DNA Binding Studies : Certain derivatives have shown to be effective inhibitors of human alkaline phosphatase, a significant enzyme in the body. These compounds also displayed DNA binding interactions, suggesting potential biological applications (Iqbal et al., 2019).
Antitumor Activity : Some analogs of this compound have been tested for antitumor activity and found potent against several cell lines, highlighting their potential in cancer research (Maftei et al., 2013).
Antimicrobial and Hemolytic Agents : Various N-substituted derivatives of this compound were synthesized and assessed for their antimicrobial properties. They showed varied effectiveness against microbes, with some derivatives exhibiting significant activity (Rehman et al., 2016).
Enzymatic Activity Inhibition : Derivatives of this compound have been explored for their activity against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase, showing promising results in potentially modulating these enzymes (Siddiqui et al., 2013).
Antibacterial and Anti-Enzymatic Potential : This compound's derivatives have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Antioxidant Activity : Some derivatives have shown significant free-radical scavenging ability, suggesting their role as antioxidants (Shakir et al., 2014).
Pharmacological Potential : The compound has been evaluated for its pharmacological potential, including toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
Corrosion Inhibition Performance : Derivatives of this compound have been investigated for their effectiveness in inhibiting steel corrosion in acidic media (Chaitra et al., 2018).
Orientations Futures
The future research directions could involve exploring the potential uses of this compound, given the known activities of 1,3,4-oxadiazole derivatives. This could include testing its antimicrobial activity, or investigating its potential uses in other areas such as material science or medicinal chemistry .
Propriétés
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)10-6-4-9(5-7-10)12-15-16-13(19-12)20-8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRQPLQRWLUFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357735 |
Source


|
| Record name | SBB027466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid | |
CAS RN |
332871-60-0 |
Source


|
| Record name | SBB027466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

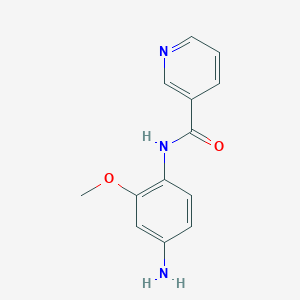
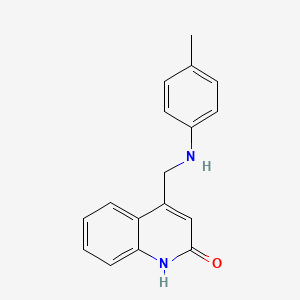
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)
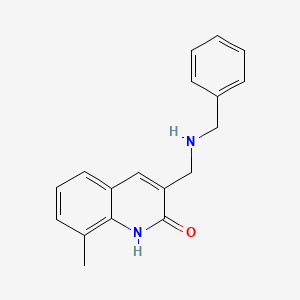
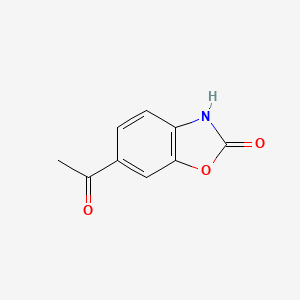
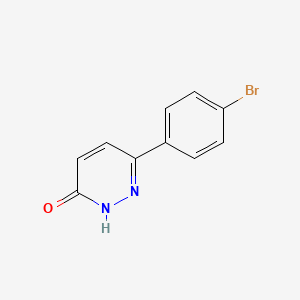
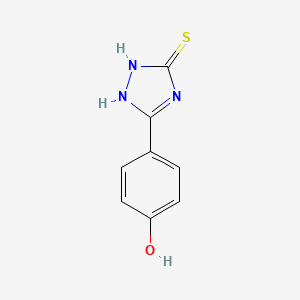
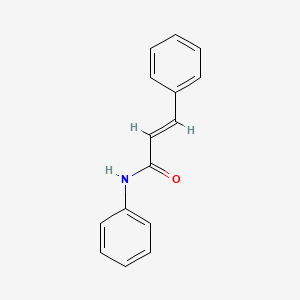
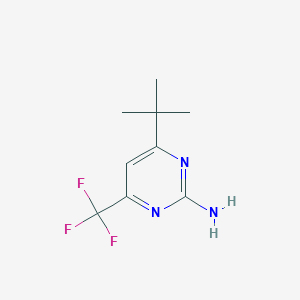
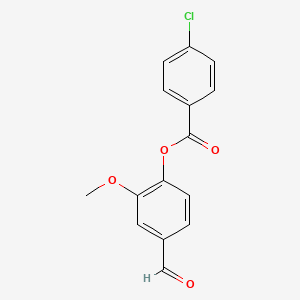
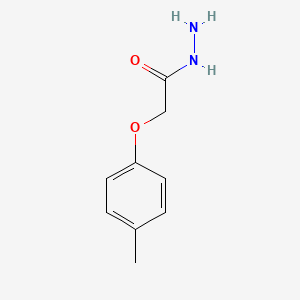
![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)
![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)